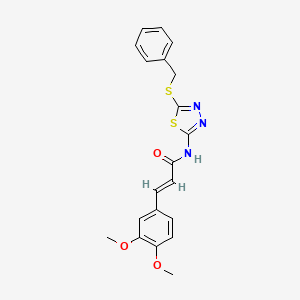

(E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c1-25-16-10-8-14(12-17(16)26-2)9-11-18(24)21-19-22-23-20(28-19)27-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,22,24)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJZBEQISJJQAP-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Benzylthio Group: The benzylthio group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.

Formation of the Acrylamide Moiety: The final step involves the reaction of the benzylthio-substituted thiadiazole with 3,4-dimethoxyphenylacrylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acrylamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the acrylamide moiety to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles like thiols or amines can replace the benzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Thiols, amines; reactions can be conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of thiadiazole derivatives as potential anticancer agents. The compound (E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide has shown promising results in inhibiting the proliferation of cancer cells.

- Mechanism of Action : Thiadiazole derivatives are known to interact with various cellular pathways involved in cancer progression. For instance, they may target the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. A study demonstrated that certain thiadiazole derivatives exhibited significant antiproliferative activity against EGFR-expressing A431 cell lines, suggesting a potential mechanism for their anticancer effects .

- Case Study : In vitro evaluations of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives indicated substantial cytotoxicity against multiple cancer cell lines including MCF-7 and HepG2. Notably, specific derivatives showed IC50 values that were significantly lower than those of established chemotherapeutics .

Antiviral Properties

Thiadiazole compounds have also been investigated for their antiviral properties. The incorporation of a thiadiazole ring into acrylamide structures has been associated with enhanced antiviral activity.

- Anti-HBV Activity : Research indicated that certain acrylamide derivatives containing thiadiazoles displayed effective inhibition of hepatitis B virus (HBV) replication in vitro. For example, specific compounds exhibited IC50 values lower than that of the standard antiviral drug lamivudine .

Other Biological Activities

Beyond anticancer and antiviral applications, this compound may possess additional biological properties:

- Antimicrobial Activity : Thiadiazole derivatives have been documented to exhibit antimicrobial effects against various bacterial strains. This includes effectiveness against both gram-positive and gram-negative bacteria .

- Neuroprotective Effects : Some studies suggest that compounds with thiadiazole moieties can provide neuroprotection by modulating oxidative stress responses in neuronal cells .

Summary Table of Biological Activities

| Activity Type | Compound/Derivative | Target/Effect | IC50 Value |

|---|---|---|---|

| Anticancer | Thiadiazole Derivatives | EGFR-expressing A431 cells | Varies (e.g., <10 µM) |

| Antiviral | Acrylamide Derivatives | HBV | <14.8 µg/mL |

| Antimicrobial | Thiadiazole Derivatives | Various bacterial strains | Varies |

| Neuroprotective | Thiadiazole Compounds | Neuronal cells | Not specified |

Mechanism of Action

The mechanism of action of (E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, it may inhibit enzymes such as tyrosine kinases or disrupt signaling pathways that are crucial for cancer cell survival and proliferation. The benzylthio and dimethoxyphenyl groups may contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

Benzylthio vs. Other Thioether Groups

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide (Compound 10/12) This analog replaces the acrylamide group with a 4-fluorobenzamide.

- However, the acetamide side chain may reduce potency compared to the acrylamide in the target compound, as seen in IC50 values against HeLa cells (9.12–12.72 μM for acetamide derivatives vs. lower values for acrylamides) .

Key Structural Advantages of the Target Compound

- The benzylthio group enhances lipophilicity (logP ~3.5, predicted), favoring membrane permeability.

Variations in the Aromatic Acrylamide Moiety

3,4-Dimethoxyphenyl vs. Other Substituted Phenyl Groups

- (E)-3-(4-Methoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide (Compound 8/22) This analog features a single methoxy group at the 4-position of the phenyl ring. Cytotoxicity against A549 lung cancer cells is moderate (IC50: 21.80–92.14 μM), suggesting that dual methoxy substitution (as in the target compound) may enhance activity .

- (E)-N-(5-(3,4-Dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzamide (5a)

Replacing the acrylamide with a chalcone moiety introduces a ketone group, which may increase reactivity but reduce metabolic stability. Despite this, 5a shows strong activity against HeLa cells (IC50: 9.12 μM), indicating that both acrylamide and chalcone pharmacophores are viable for cytotoxicity .

Role of the 3,4-Dimethoxyphenyl Group

- The dual methoxy groups at the 3- and 4-positions enhance electron density, facilitating interactions with hydrophobic regions of biological targets.

- Compared to monosubstituted analogs, this substitution pattern may improve binding affinity and selectivity, as seen in kinase inhibitors where methoxy groups occupy specific subpockets .

Cytotoxicity Profiles

Mechanistic Insights

- Thiadiazole derivatives with acrylamide groups often induce G2/M cell cycle arrest and caspase-dependent apoptosis , as demonstrated in compounds 5a and 5m .

- The benzylthio group may enhance DNA damage via intercalation or topoisomerase inhibition, a mechanism observed in benzylthio-containing analogs .

Biological Activity

(E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and empirical evidence from various studies.

Synthesis

The synthesis of this compound typically involves the formation of the thiadiazole ring followed by the introduction of the benzylthio and acrylamide groups. The general synthetic route includes:

- Formation of Thiadiazole Ring : Thiosemicarbazide reacts with appropriate reagents to form the thiadiazole structure.

- Introduction of Benzylthio Group : Achieved through nucleophilic substitution reactions.

- Acrylamide Coupling : The final step involves standard amide coupling reactions to attach the acrylamide moiety.

This method ensures a high yield and purity suitable for biological testing .

The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit:

- Epidermal Growth Factor Receptor (EGFR) : A key target in cancer therapy due to its overexpression in various tumors .

- Matrix Metalloproteinases (MMPs) : Involved in cancer progression and metastasis .

Anticancer Activity

Several studies have evaluated the anticancer properties of thiadiazole derivatives, including this compound. Notable findings include:

-

Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against various cancer cell lines:

- Prostate Cancer (PC3) : IC50 = 22.19 ± 2.1 µM.

- Neuroblastoma (SKNMC) : IC50 = 5.41 ± 0.35 µM.

- In Vitro Studies : Compounds with similar structures have shown moderate to promising activity against multiple cancer types including ovarian (SKOV3), cervical (HeLa), and breast cancers (MDAMB-231) .

Antimicrobial Activity

Research also highlights the antimicrobial potential of thiadiazole derivatives:

- Antibacterial Efficacy : Compounds based on the thiadiazole structure have shown effectiveness against both gram-positive and gram-negative bacteria.

- Antifungal Properties : Some derivatives have also been tested against fungal strains like Candida albicans, demonstrating significant antifungal activity .

Study on Antiproliferative Effects

In a recent study focused on EGFR inhibition, several thiadiazole derivatives were synthesized and tested for antiproliferative activity against A431 cell lines. The results indicated that certain derivatives exhibited superior antiproliferative effects compared to Gefitinib, reinforcing the potential therapeutic applications of these compounds .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that modifications in the chemical structure significantly influenced biological activity. For example:

- The presence of methoxy groups in specific positions enhanced cytotoxicity against cancer cell lines.

- Variations in substituents led to differing levels of antimicrobial effectiveness .

Data Summary

| Biological Activity | Cell Line/Pathogen | IC50/Effectiveness |

|---|---|---|

| Cytotoxicity | PC3 | 22.19 ± 2.1 µM |

| Cytotoxicity | SKNMC | 5.41 ± 0.35 µM |

| Antibacterial | S. aureus | Moderate efficacy |

| Antifungal | C. albicans | Significant activity |

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : React 5-(benzylthio)-1,3,4-thiadiazol-2-amine with acryloyl chloride derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) to form the acrylamide linkage. This step often requires coupling agents like EDCI to activate the carboxyl group .

Stereochemical Control : To ensure the (E)-isomer predominates, use catalytic base (e.g., triethylamine) and monitor reaction conditions (e.g., low temperature or controlled pH) to minimize Z-isomer formation .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or TLC. Crystallization from ethanol/DMSO mixtures enhances yield .

Characterization : Validate structure using / NMR (e.g., coupling constants for E/Z isomer distinction), IR (amide C=O stretch at ~1650 cm), and high-resolution mass spectrometry (HRMS) .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

A combination of techniques is essential:

- NMR Spectroscopy :

- IR Spectroscopy : Detect key functional groups (e.g., S–C stretch at ~650 cm, amide C=O at ~1650 cm) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the thiadiazole ring) .

Advanced: How can reaction conditions be optimized to suppress Z-isomer formation during synthesis?

Methodological Answer:

To minimize Z-isomer byproducts:

Solvent Selection : Use non-polar solvents (e.g., toluene) to favor the thermodynamically stable E-isomer .

Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) or mild bases (e.g., pyridine) to enhance stereoselectivity .

Reaction Monitoring : Employ real-time HPLC or NMR to track isomer ratios. Adjust reaction time/temperature if Z-isomer exceeds 5% .

Post-Synthesis Isolation : Utilize preparative HPLC with chiral columns or recrystallization in ethanol/water to separate isomers .

Advanced: How should researchers resolve contradictions between in vitro cytotoxicity and in vivo efficacy data for this compound?

Methodological Answer:

Address discrepancies systematically:

Bioavailability Analysis :

- Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (e.g., liver microsome assays) to assess pharmacokinetic limitations .

Dosage Regimen Optimization :

Mechanistic Validation :

- Use RNA sequencing or proteomics to confirm target engagement (e.g., apoptosis markers like caspase-3 activation) in both models .

Formulation Adjustments :

- Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation to enhance in vivo delivery .

Basic: What stability considerations are critical for handling and storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the acrylamide moiety .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the thiadiazole ring .

- Long-Term Stability : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced: What strategies can elucidate the structure-activity relationship (SAR) of this compound’s anticancer activity?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, benzylthio → alkylthio) and compare IC values across cancer cell lines .

Molecular Docking : Model interactions with target proteins (e.g., tubulin or kinases) using software like AutoDock Vina. Validate with mutagenesis studies .

Pharmacophore Mapping : Identify essential moieties (e.g., 3,4-dimethoxyphenyl group for membrane permeability) via 3D-QSAR analysis .

Advanced: How can researchers validate the compound’s mechanism of action in inducing apoptosis?

Methodological Answer:

Flow Cytometry : Quantify apoptotic cells using Annexin V/PI staining and compare to controls .

Western Blotting : Measure expression of pro-apoptotic proteins (e.g., Bax, cleaved PARP) and anti-apoptotic markers (e.g., Bcl-2) .

Mitochondrial Membrane Potential Assays : Use JC-1 dye to detect depolarization, a hallmark of intrinsic apoptosis pathways .

Gene Knockdown : Apply siRNA targeting suspected pathways (e.g., p53) to confirm dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.